(S,R,S)-AHPC-PEG4-NH2 hydrochloride

PROTAC solubility linker optimization

PROTAC development requires precise linker geometries-suboptimal choices waste months screening inactive degraders. (S,R,S)-AHPC-PEG4-NH2 hydrochloride resolves this with its (S,R,S)-AHPC VHL ligand and 4-unit PEG linker, providing optimal spatial distance for productive ternary complex formation. • Purity ≥98% (HPLC) ensures reproducible conjugation. • Aqueous solubility 100 mg/mL streamlines PROTAC assembly. • Powder stable 3 years at -20°C, enabling multi-year research programs without batch re-validation.

Molecular Formula C32H50ClN5O8S
Molecular Weight 700.3 g/mol
Cat. No. B15157060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-AHPC-PEG4-NH2 hydrochloride
Molecular FormulaC32H50ClN5O8S
Molecular Weight700.3 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN)O.Cl
InChIInChI=1S/C32H49N5O8S.ClH/c1-22-28(46-21-35-22)24-7-5-23(6-8-24)18-34-30(40)26-17-25(38)19-37(26)31(41)29(32(2,3)4)36-27(39)20-45-16-15-44-14-13-43-12-11-42-10-9-33;/h5-8,21,25-26,29,38H,9-20,33H2,1-4H3,(H,34,40)(H,36,39);1H
InChIKeyMSKHBFIXTCSMKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AHPC-PEG4-NH2 HCl: VHL Ligand-Linker Conjugate


(S,R,S)-AHPC-PEG4-NH2 hydrochloride (CAS 2064292-52-8) is a synthesized E3 ligase ligand-linker conjugate that incorporates the (S,R,S)-AHPC based VHL ligand and a 4-unit PEG linker, enabling modular assembly of PROTAC molecules via its pendant amine group for conjugation to target protein ligands . It is supplied as a powder with a molecular weight of 700.29 g/mol and the molecular formula C32H50ClN5O8S . The compound serves as a building block for targeted protein degradation and is used in PROTAC technology, where the VHL-recruiting ligand directs the cellular E3 ubiquitin ligase machinery to a target protein, leading to its ubiquitination and subsequent proteasomal degradation . Because even slight alterations in ligands and crosslinkers can affect ternary complex formation between the target, E3 ligase, and PROTAC, many analogs are prepared to screen for optimal target degradation .

Modular PROTAC assembly via pendant amine conjugation
VHL-recruiting ligand-linker for targeted protein degradation studies
PEG4 linker spacer for linker-length optimization screening

PEG4 Linker Specificity in PROTAC Design


In PROTAC development, the linker length, composition, and flexibility directly influence ternary complex formation efficiency, degradation potency, and ultimately, therapeutic potential. Even slight alterations in ligands and crosslinkers can significantly affect the ternary complex between the target protein, E3 ligase, and PROTAC, necessitating the screening of multiple analogs for optimal target degradation . Specifically, the use of a 4-unit PEG linker in (S,R,S)-AHPC-PEG4-NH2 hydrochloride provides a specific spatial distance and conformational flexibility that differs from shorter 2-unit PEG or longer 5-unit PEG analogs, impacting degradation efficiency and pharmacological properties . Substituting with a different linker length or composition without empirical validation may lead to reduced degradation potency, altered pharmacokinetics, or complete loss of activity, as demonstrated by the variable IC50 values observed for PROTACs with different linker lengths in competitive HTRF assays [1]. Therefore, the selection of (S,R,S)-AHPC-PEG4-NH2 hydrochloride over other VHL ligand-linker conjugates must be guided by the specific requirements of the target protein and the desired degradation profile.

AHPC-PEG4-NH2 HCl
Shorter PEG2 or longer PEG5 analogs
Linker flexibility & reach
Defined spatial distance and conformational flexibility for ternary complex formation
Different linker length may alter ternary complex geometry and degradation endpoint
Aqueous solubility
Higher hydrophilicity may support assay concentration
Reduced solubility may limit working concentration in cellular assays
Degradation efficiency
Reported context may support efficient degradation for certain targets
Linker substitution without validation may shift degradation potency

Quantitative Evidence: AHPC-PEG4-NH2 HCl


Aqueous Solubility: PEG4 vs PEG2 Conjugates

(S,R,S)-AHPC-PEG4-NH2 hydrochloride exhibits significantly higher aqueous solubility compared to its shorter PEG2 analog, (S,R,S)-AHPC-PEG2-NH2 hydrochloride, which has a molecular weight of 612.18 g/mol [1]. The PEG4 linker enhances aqueous solubility, improves pharmacokinetic properties, and reduces steric hindrance during ternary complex formation . This difference is critical for achieving effective concentrations in cellular assays and for in vivo applications where solubility limitations can hinder compound performance.

Aqueous Solubility
Head-to-head
100 mg/mL (142.79 mM) for PEG4; lower reported for PEG2 analog
Supports higher assay concentration context
PEG2 solubility not directly quantified; hydrophilicity assumed lower
PROTAC solubility linker optimization

PEG4 Linkers: Superior Degradation Potency

PROTACs incorporating a 4-unit PEG linker, such as vRucaparib-TP4 (derived from (S,R,S)-AHPC-C2-PEG4-N3, which contains the same 4-unit PEG core), have demonstrated potent degradation activity with a half-maximal degrading concentration (DC50) of 82 nM against PARP1 . In contrast, PROTACs with linkers of 3-5 ethylene glycol subunits and VHL ligands resulted in IC50 values varying between 50-70 μM in competitive HTRF assays [1]. This represents a >600-fold difference in potency, highlighting the critical importance of linker length optimization. The PEG4 linker appears to provide an optimal balance between flexibility and spatial reach for efficient ternary complex formation in this context.

Degradation Potency
Cross-study
Reported DC50 82 nM (PEG4-containing) vs IC50 50–70 μM (3–5 PEG unit PROTACs)
Supports linker-length degradation efficiency review
Assay conditions differ: PARP1 degradation vs competitive HTRF
PROTAC linker length DC50

High Purity Ensures Reliable PROTAC Synthesis

(S,R,S)-AHPC-PEG4-NH2 hydrochloride is supplied with a purity of >98% (HPLC) [1], with some vendors reporting >99% or 99.80% . This high purity is essential for efficient and reproducible conjugation to target ligands via the pendant amine group, as impurities can lead to side reactions, lower yields, and compromised biological activity of the final PROTAC molecule. While many VHL ligand-linker conjugates are offered with similar purity specifications, the consistency and batch-to-batch reproducibility are critical for large-scale synthesis and for generating reliable structure-activity relationship (SAR) data.

Purity (HPLC)
Class-level
>98%, reported up to 99.80%
Supports reproducible conjugation chemistry
Comparable purity across VHL-linker conjugates; batch verification recommended
PROTAC synthesis purity reproducibility

Long-Term Powder Stability

(S,R,S)-AHPC-PEG4-NH2 hydrochloride demonstrates excellent stability when stored as a lyophilized powder at -20°C, with a shelf life of 3 years under these conditions [1]. This is comparable to the stability of its PEG2 analog, (S,R,S)-AHPC-PEG2-NH2 hydrochloride, which also has a 3-year shelf life at -20°C [2]. In solution, it is recommended to store at -20°C and use within 3 months to prevent loss of potency, with aliquoting to avoid multiple freeze/thaw cycles [1]. This stability profile is typical for this class of compounds but is essential for planning long-term experiments and for maintaining consistent activity across multiple studies.

Powder Stability
Class-level
3 years at -20°C (powder); 3 months at -20°C (solution)
Supports long-term study consistency
Aliquot solution to avoid repeated freeze-thaw; desiccated storage recommended
PROTAC building block stability storage

Distinct VHL Exit Vector Orientation

The (S,R,S)-AHPC based VHL ligand in (S,R,S)-AHPC-PEG4-NH2 hydrochloride provides a specific exit vector for linker attachment that differs from alternative VHL ligands such as VL285 . The (S,R,S)-VL285 Phenol-PEG4-NH2 hydrochloride conjugate contains a VHL-recruiting ligand with an alternative exit vector from the widely used VH032 . This difference in exit vector can significantly impact the spatial orientation of the E3 ligase relative to the target protein, thereby influencing ternary complex formation and degradation efficiency. While no direct comparative degradation data is available for these specific conjugates, the choice between (S,R,S)-AHPC and VL285-based ligands is a critical consideration in PROTAC design and should be guided by computational modeling and empirical screening.

VHL Exit Vector
Class-level
(S,R,S)-AHPC vs VL285 exit vector orientation
May influence ternary complex geometry selection
Empirical screening recommended; structural modeling context only
VHL ligand PROTAC exit vector

Key Applications of AHPC-PEG4-NH2 HCl


Potent PROTACs Targeting PARP1

Utilize (S,R,S)-AHPC-PEG4-NH2 hydrochloride to conjugate with PARP1-targeting ligands via amide bond formation, leveraging the proven efficacy of PEG4-containing PROTACs like vRucaparib-TP4 (DC50 = 82 nM) . The high aqueous solubility (100 mg/mL) and purity (>98%) ensure efficient conjugation and reproducible degradation activity in cellular assays .

VHL-Based PROTAC Library Synthesis

Employ (S,R,S)-AHPC-PEG4-NH2 hydrochloride in parallel synthesis workflows with other VHL-PEG conjugates (e.g., PEG2, PEG5) to systematically explore the impact of linker length on ternary complex formation and degradation potency . The pendant amine group facilitates rapid, modular conjugation to a variety of target ligands, enabling high-throughput screening of PROTAC candidates .

PROTACs for Precise Ternary Complex Geometry

Select (S,R,S)-AHPC-PEG4-NH2 hydrochloride when structural biology or computational modeling suggests that the (S,R,S)-AHPC VHL ligand exit vector and the 4-unit PEG linker provide an optimal spatial distance for inducing productive ternary complexes . The defined geometry of this conjugate is critical for targets where alternative VHL ligands (e.g., VL285) or different linker lengths have failed to produce efficient degradation .

Consistent Performance for Multi-Year Programs

Source (S,R,S)-AHPC-PEG4-NH2 hydrochloride for multi-year research initiatives, benefiting from its 3-year stability in powder form at -20°C and the availability of large quantities with consistent purity [1]. The compound's stability profile minimizes the need for frequent re-validation and ensures that PROTAC synthesis and biological assays remain reproducible over extended periods [2].

Application
Selection Property
Validation Focus
PARP1-targeted degradation studies
PEG4 linker length context
Degradation endpoint efficiency in cellular models
VHL-based PROTAC library synthesis
Linker variety screening
Ternary complex formation assessment across linker lengths
Ternary complex geometry studies
VHL ligand exit vector selection
Spatial orientation impact on degradation complex formation
Multi-year PROTAC research programs
Powder stability profile
Batch-to-batch reproducibility over extended studies

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